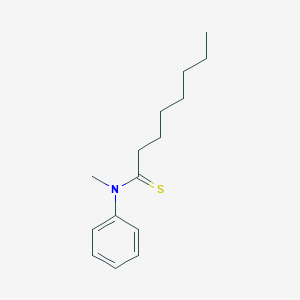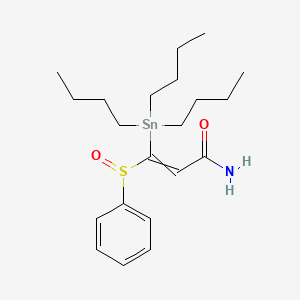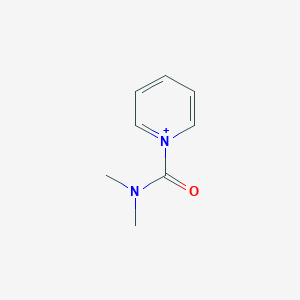
1-(Dimethylcarbamoyl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(dimethylcarbamoyl)pyridin-1-ium involves several steps. One common method is the condensation of 1,5-dicarbonyl compounds followed by oxidation . Another approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia . Industrial production methods often involve the use of pyridine N-oxides and Grignard reagents .
Chemical Reactions Analysis
1-(Dimethylcarbamoyl)pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium ring acts as an electrophile.
Common reagents used in these reactions include acetic anhydride, DMF, and lithium fluoride . Major products formed from these reactions include substituted pyridines and pyridinium salts .
Scientific Research Applications
1-(Dimethylcarbamoyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(dimethylcarbamoyl)pyridin-1-ium involves its interaction with various molecular targets. It acts as an electrophile, reacting with nucleophiles in biological systems . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This mechanism is particularly relevant in its potential anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
1-(Dimethylcarbamoyl)pyridin-1-ium can be compared with other pyridinium compounds such as N-methylpyridinium and pyridinium chloride . While these compounds share similar structural features, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Other similar compounds include pyrrolidine derivatives, which also exhibit a range of biological activities .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industry.
Properties
CAS No. |
115685-20-6 |
|---|---|
Molecular Formula |
C8H11N2O+ |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
N,N-dimethylpyridin-1-ium-1-carboxamide |
InChI |
InChI=1S/C8H11N2O/c1-9(2)8(11)10-6-4-3-5-7-10/h3-7H,1-2H3/q+1 |
InChI Key |
RCGNHGCURFGYGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)[N+]1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
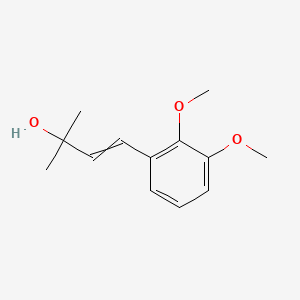

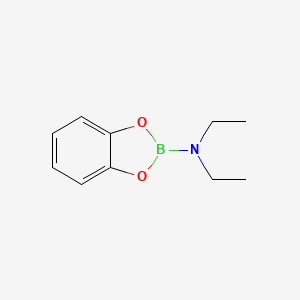
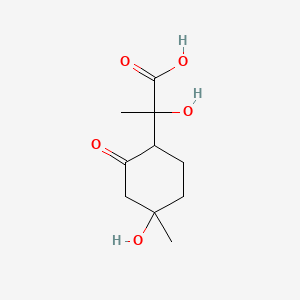
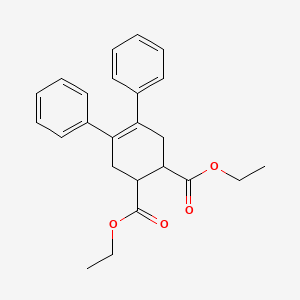
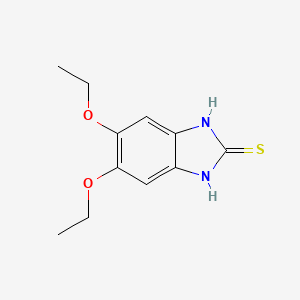
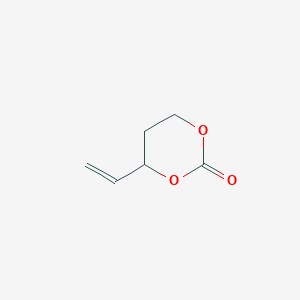
![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/structure/B14297897.png)
![5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14297901.png)
acetate](/img/structure/B14297908.png)
